molecular formula C5H12NO3P B15309259 2-(((Dimethylphosphoryl)methyl)amino)acetic acid

2-(((Dimethylphosphoryl)methyl)amino)acetic acid

Cat. No.: B15309259
M. Wt: 165.13 g/mol
InChI Key: NCOLKTBILLIIOZ-UHFFFAOYSA-N
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Description

2-(((Dimethylphosphoryl)methyl)amino)acetic acid is a chemical compound with the molecular formula C5H12NO3P It is known for its unique structure, which includes a dimethylphosphoryl group attached to an aminoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid typically involves the reaction of dimethylphosphoryl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3O)2PCl+NH2CH2COOH(CH3O)2PCH2NHCH2COOH+HCl\text{(CH}_3\text{O)}_2\text{PCl} + \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{(CH}_3\text{O)}_2\text{PCH}_2\text{NHCH}_2\text{COOH} + \text{HCl} (CH3​O)2​PCl+NH2​CH2​COOH→(CH3​O)2​PCH2​NHCH2​COOH+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((Dimethylphosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted amino acids with various functional groups.

Scientific Research Applications

2-(((Dimethylphosphoryl)methyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Dimethylphosphoryl)methylglycine
  • N-(Dimethylphosphoryl)ethylglycine
  • N-(Dimethylphosphoryl)propylglycine

Uniqueness

2-(((Dimethylphosphoryl)methyl)amino)acetic acid is unique due to its specific combination of a dimethylphosphoryl group and an aminoacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H12NO3P

Molecular Weight

165.13 g/mol

IUPAC Name

2-(dimethylphosphorylmethylamino)acetic acid

InChI

InChI=1S/C5H12NO3P/c1-10(2,9)4-6-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

NCOLKTBILLIIOZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CNCC(=O)O

Origin of Product

United States

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